Umeclidinium was developed by GlaxoSmithKline and is available in various formulations, often combined with other medications such as vilanterol, a long-acting beta-agonist, to enhance therapeutic efficacy.
Umeclidinium falls under the category of anticholinergic agents. It is classified specifically as a long-acting muscarinic antagonist, which distinguishes it from short-acting agents used for acute relief of bronchospasm.
The synthesis of umeclidinium bromide involves multiple steps, utilizing various chemical reactions to construct its complex molecular framework. Several patents detail different synthetic routes, emphasizing improvements in yield and safety.
Recent methods emphasize avoiding hazardous reagents like phenyllithium by using alternatives that maintain high efficiency while reducing environmental impact. For example, some processes utilize Grignard reagents instead of lithium-based reagents to mitigate safety concerns associated with their handling and storage .
Umeclidinium bromide has a complex molecular structure characterized by its bicyclic core and multiple functional groups. Its chemical formula is .
The synthesis of umeclidinium involves several key chemical reactions:
The reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions and improve yields .
Umeclidinium exerts its therapeutic effects by antagonizing muscarinic receptors in the airway smooth muscle. This action leads to relaxation of bronchial tissues and improved airflow.
Clinical studies have demonstrated significant improvements in lung function and quality of life for COPD patients using umeclidinium compared to placebo treatments .
Relevant data indicate that umeclidinium exhibits good thermal stability, making it suitable for various pharmaceutical formulations .
Umeclidinium is primarily used in the management of chronic obstructive pulmonary disease. Its application extends to:
Umeclidinium bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting pan-muscarinic affinity but functionally selective kinetics that favor prolonged M3 receptor blockade. Binding studies using Chinese hamster ovary (CHO) cells expressing human recombinant mAChRs demonstrate high affinity across all subtypes (M1-M5), with the tightest binding at M3 receptors (Ki = 62 pM) compared to M2 receptors (Ki = 151 pM) [4]. This molecular affinity profile translates to kinetic selectivity: dissociation half-times from M3 receptors exceed 82 minutes, while dissociation from M2 receptors occurs more rapidly (9 minutes) [1] [2].
The extended residence time at M3 receptors is clinically significant as these receptors are densely expressed on airway smooth muscle cells and mediate bronchoconstriction via Gq-protein coupling. In contrast, M2 receptors (located on presynaptic nerve terminals and cardiomyocytes) inhibit adenylyl cyclase and regulate heart rate. Umeclidinium’s kinetic selectivity—slow off-rate from M3 versus faster off-rate from M2—underpins its sustained bronchodilatory effect while minimizing cardiac adverse effects [4] [10]. Functional studies in isolated human bronchial strips confirm that umeclidinium potently inhibits carbachol-induced contractions with a duration exceeding 24 hours, outperforming earlier agents like ipratropium [4].
Table 1: Muscarinic Receptor Binding Kinetics of Umeclidinium
Receptor Subtype | Binding Affinity (Ki, pM) | Dissociation Half-Time (min) | Primary Tissue Localization |
---|---|---|---|
M1 | 159 | Not reported | CNS neurons, ganglia |
M2 | 151 | 9 | Cardiac tissue, presynaptic nerves |
M3 | 62 | 82 | Airway smooth muscle |
M4 | 50 | Not reported | CNS neurons |
M5 | 131 | Not reported | Vascular endothelium |
The primary bronchodilatory action of umeclidinium stems from its disruption of calcium (Ca2+)-mediated contraction cascades in airway smooth muscle. Antagonism of M3 receptors inhibits Gq-protein activation, preventing phospholipase C (PLC) stimulation and subsequent inositol trisphosphate (IP3) formation [6] [8]. IP3 normally triggers Ca2+ release from sarcoplasmic reticulum stores via IP3 receptor channels, elevating cytosolic Ca2+ and activating calmodulin-dependent myosin light-chain kinase (MLCK). This pathway culminates in actin-myosin cross-bridge cycling and bronchoconstriction [3].
Experimental data using Fluo-4 fluorescence assays in human airway smooth muscle cells (ASMCs) demonstrate that umeclidinium pretreatment (10−12–10−6 M) dose-dependently attenuates methacholine-induced intracellular Ca2+ elevation. At 10−8 M, umeclidinium reduces Ca2+ release by 65–80% compared to untreated cells [3] [5]. Notably, combining umeclidinium with the long-acting β2-agonist (LABA) vilanterol enhances this suppression beyond monotherapy effects. This synergy arises because β2-receptor agonism increases cyclic AMP (cAMP), which:
Table 2: Effects of Umeclidinium on Calcium Signaling in Human ASMCs
Treatment | Concentration | Reduction in MCh-Induced [Ca2+]i | Key Mechanism |
---|---|---|---|
Umeclidinium alone | 10−8 M | 65% | M3 receptor blockade → ↓ IP3 production |
Vilanterol alone | 10−8 M | 30% | cAMP/PKA → ↓ IP3 receptor sensitivity |
Umeclidinium + Vilanterol | 10−8 M | 85% | Synergistic RGS2 upregulation + M3 blockade |
ASMCs = airway smooth muscle cells; MCh = methacholine; [Ca2+]i = intracellular free calcium concentration. Source: [3] [5]
In chronic obstructive pulmonary disease (COPD), vagal cholinergic tone is heightened, leading to excessive acetylcholine (ACh) release in the airways. ACh binds postjunctional M3 receptors on smooth muscle, but also activates prejunctional M2 autoreceptors that inhibit further ACh release—a negative feedback loop [4] [8]. Umeclidinium’s mechanism involves two complementary actions:
Pathophysiological studies show that umeclidinium (10–100 nM) shifts the ACh concentration-response curve rightward in isolated tracheal rings, increasing the half-maximal effective concentration (EC50) by 30-fold without suppressing maximal contraction—confirming competitive inhibition [4] [8]. In vivo, intratracheal umeclidinium in guinea pigs abolishes ACh-induced bronchoconstriction for >24 hours, demonstrating functional longevity consistent with its slow M3 dissociation rate [4]. This prolonged effect is critical for once-daily dosing in COPD management, as it ensures sustained suppression of ACh-mediated airway hyperresponsiveness.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7